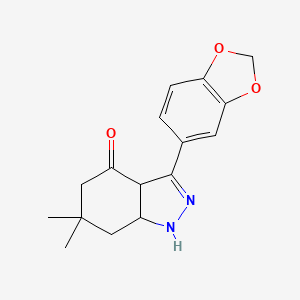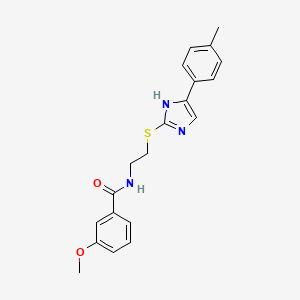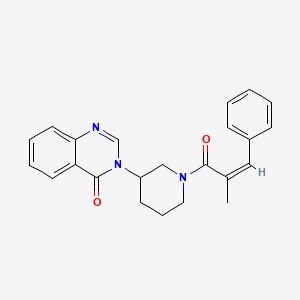![molecular formula C15H19NOS B2916413 ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone CAS No. 1795086-20-2](/img/structure/B2916413.png)
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the bicyclic ketone family and is commonly referred to as a thio-ketone. The unique structure of this compound makes it an interesting molecule to study in terms of its synthesis, mechanism of action, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are necessary for the growth and replication of viruses, bacteria, and fungi. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes that are necessary for the growth and replication of viruses, bacteria, and fungi. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone in lab experiments is its potential to exhibit antiviral, antibacterial, and antifungal properties. Additionally, this compound has been shown to inhibit the growth of cancer cells. However, one limitation of using this compound in lab experiments is its complex synthesis process, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone. One potential direction is to study the mechanism of action of this compound in more detail. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of viral, bacterial, and fungal infections. Finally, more research could be conducted to explore the potential use of this compound in the treatment of cancer.
Synthesis Methods
The synthesis of ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone is a complex process that involves several steps. The most common method for synthesizing this compound is through the use of a Mannich reaction. This reaction involves the condensation of an amine, an aldehyde, and a ketone to form an imine intermediate. The imine intermediate is then reduced to form the final product. Other methods for synthesizing this compound include the use of a Grignard reagent and a Friedel-Crafts reaction.
Scientific Research Applications
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone has potential applications in medicinal chemistry due to its unique structure and mechanism of action. This compound has been shown to exhibit antiviral, antibacterial, and antifungal properties. Additionally, this compound has been studied for its potential use in the treatment of cancer.
properties
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-18-14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZRPLWSBGBTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2916330.png)
![2-Chloro-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]acetamide](/img/structure/B2916332.png)
![4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]-N-(2-phenylpropyl)benzamide](/img/structure/B2916333.png)


![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]benzenecarboxylate](/img/structure/B2916340.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)furan-2-carboxamide](/img/structure/B2916343.png)
![4a-Methyl-1,2,3,4,5,7,8,8a-octahydropyrano[4,3-b]pyridine](/img/structure/B2916344.png)
![2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2916345.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2916347.png)


